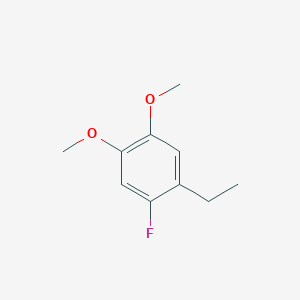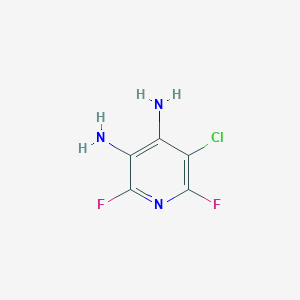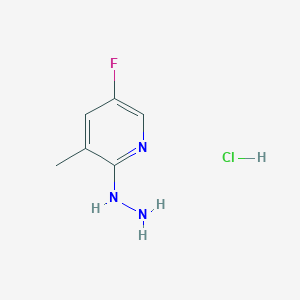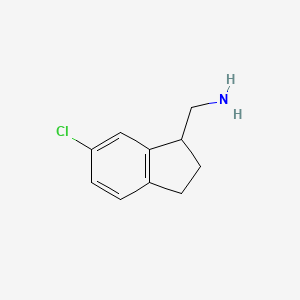
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is an organic compound that features a hydroxy-substituted indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindanone and acetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction between the hydroxyindanone and acetaldehyde.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Reduction: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar indane structure but with a ketone group.
Uniqueness
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the indane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h3-4,6-8,13H,1-2,5H2 |
InChI Key |
VHRQHPSVBBENMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC=O)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)


![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)


![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)





